

# Technical Whitepaper: 2-Chloroperimidine – Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-chloro-1H-perimidine

CAS No.: 30837-50-4

Cat. No.: B182696

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## Executive Summary

2-Chloroperimidine (CAS: 30837-50-4) is a tricyclic heteroaromatic compound derived from the fusion of a naphthalene ring with a pyrimidine ring. As a chlorinated derivative of perimidine, it serves as a critical electrophilic scaffold in organic synthesis and medicinal chemistry. Its reactivity is dominated by the electron-deficient C2 position, which facilitates nucleophilic aromatic substitution (

) reactions. This unique reactivity profile makes 2-chloroperimidine an invaluable intermediate for the development of DNA-intercalating agents, kinase inhibitors, and advanced organic dyes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental handling.

## Chemical Identity and Properties

The following table summarizes the core physicochemical data for 2-chloroperimidine. Researchers should verify these parameters prior to experimental design.

Parameter	Data
Chemical Name	2-Chloro-1H-perimidine
Common Synonyms	2-Chloroperimidine; 2-Chloro-1,3-diazapyrene (incorrect but occasionally used in older lit.)
CAS Number	30837-50-4
Molecular Formula	
Molecular Weight	202.64 g/mol
Structure (SMILES)	<chem>C1C=NC2=CC=CC3=C2C(N1)=CC=C3</chem>
Physical State	Yellow to greenish crystalline solid
Melting Point	~202–203 °C (dec.) <sup>[1]</sup>
Solubility	Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.

## Synthetic Pathways and Mechanism<sup>[2]</sup>

The synthesis of 2-chloroperimidine is classically achieved through the chlorination of perimidin-2-one (also known as 1H-perimidin-2(3H)-one). This transformation utilizes phosphorus oxychloride (

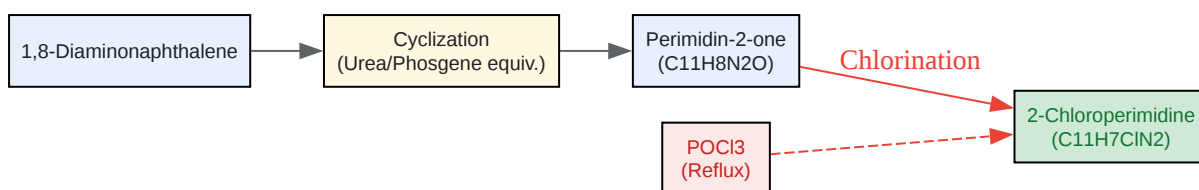
) as both the reagent and solvent, often requiring elevated temperatures to drive the formation of the imidoyl chloride species.

### Mechanism of Formation

The reaction proceeds via the activation of the carbonyl oxygen of the perimidinone by the phosphoryl species, converting it into a good leaving group (dichlorophosphate). Subsequent nucleophilic attack by a chloride ion at the C2 position yields the 2-chloroperimidine.

### Visualization: Synthesis Workflow

The following diagram outlines the conversion of 1,8-diaminonaphthalene to perimidinone, followed by chlorination.



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Figure 1: Synthetic pathway from 1,8-diaminonaphthalene to 2-chloroperimidine via perimidin-2-one intermediate.

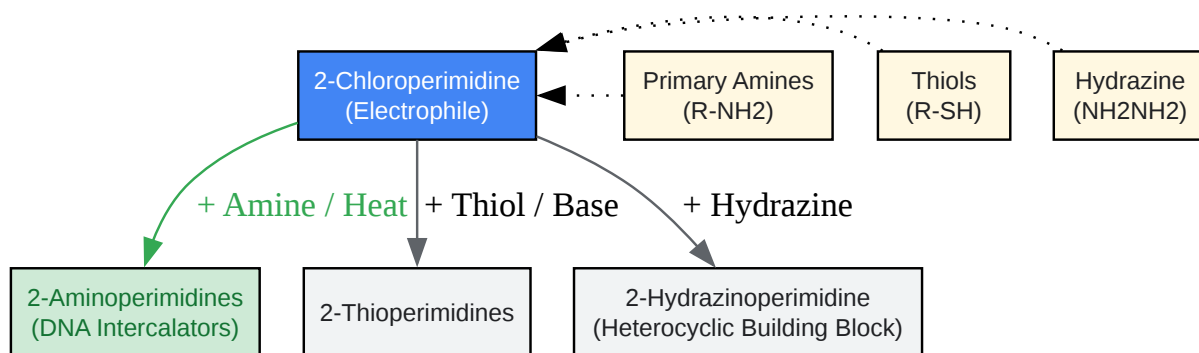
## Reactivity Profile: Nucleophilic Substitution

The utility of 2-chloroperimidine lies in the lability of the C2-chlorine atom. The perimidine ring system is electron-deficient at the C2 position due to the electronegativity of the adjacent nitrogen atoms and the resonance delocalization.

## Key Reaction: Displacement

Nucleophiles (amines, thiols, alkoxides) readily displace the chloride under basic conditions. This reaction is the primary method for generating 2-amino-substituted perimidines, a class of compounds known for high DNA binding affinity.

- Amination: Reaction with primary/secondary amines yields 2-aminoperimidines.
- Alkoxylation: Reaction with sodium alkoxides yields 2-alkoxyperimidines.
- Thiolation: Reaction with thiols yields 2-alkylthioperimidines.



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Figure 2: Divergent synthesis map showing the displacement of the C2-chlorine by various nucleophiles.

## Applications in Drug Discovery[3][4][5]

### DNA Intercalation

Substituted perimidines, derived from the 2-chloro precursor, possess a planar tricyclic structure that mimics base pairs. This allows them to intercalate between DNA base pairs, disrupting replication and transcription.

- Mechanism:
  - stacking interactions with DNA bases.
- Therapeutic Potential: Anticancer agents (cytotoxic), antimicrobial agents.

### Kinase Inhibition

Recent medicinal chemistry campaigns have utilized the perimidine scaffold to design ATP-competitive inhibitors. The C2 position allows for the introduction of solubilizing groups or specific motifs to target the hinge region of kinase enzymes.

## Experimental Protocol: Synthesis of 2-Chloroperimidine

Objective: Synthesis of 2-chloroperimidine from perimidin-2-one. Scale: Laboratory (10 mmol scale).

### Materials

- Perimidin-2-one (1.84 g, 10 mmol)
- Phosphorus Oxychloride (  
  
) (10 mL, excess)

- Toluene (optional co-solvent, 20 mL)
- Ice water (for quenching)
- Sodium Bicarbonate ( ) (sat. aq.)

## Methodology

- Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube, place 1.84 g of perimidin-2-one.
- Addition: Carefully add 10 mL of . (Note: Reaction is exothermic; perform in a fume hood).
- Reflux: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed and the chlorinated product forms. Monitor by TLC (eluent: Ethyl Acetate/Hexane).
- Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring to hydrolyze excess . Caution: This step generates HCl gas and heat.
- Neutralization: Neutralize the aqueous suspension to pH ~7–8 using saturated solution or 10% NaOH. The product will precipitate as a solid.
- Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water to remove inorganic salts.
- Purification: Recrystallize the crude solid from ethanol or acetone to yield 2-chloroperimidine as yellow/greenish needles.
- Characterization: Verify identity via Melting Point (202–203 °C) and Mass Spectrometry (m/z ~202).

## Safety and Handling

- Phosphorus Oxychloride (   
  
 ): Highly corrosive and toxic. Reacts violently with water. Use only in a well-ventilated fume hood. Wear chemical-resistant gloves and a face shield.
- 2-Chloroperimidine: Irritant.[2] Potential skin sensitizer. Handle as a hazardous chemical capable of interacting with biological targets (DNA).
- Waste Disposal: Quenched reaction mixtures contain phosphoric acid and HCl; neutralize before disposal. Organic filtrates should be disposed of as halogenated organic waste.

## References

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